O-Demethylmetoprolol

Description

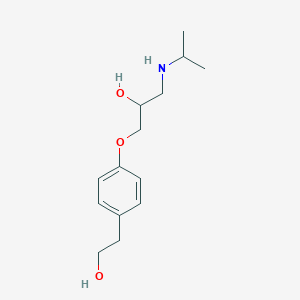

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKXSBOAIJILRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40978153 | |

| Record name | 1-[4-(2-Hydroxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62572-94-5 | |

| Record name | O-Demethylmetoprolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62572-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Demethylmetoprolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062572945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(2-Hydroxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62572-94-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DEMETHYLMETOPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9977TAV7FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to O-Demethylmetoprolol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of O-Demethylmetoprolol, a primary active metabolite of the widely prescribed β₁-adrenergic receptor blocker, metoprolol.[1] All quantitative data are summarized for clarity, and detailed experimental methodologies from cited literature are provided.

Chemical Properties

This compound, also known as O-Desmethylmetoprolol, is a white to off-white solid.[1][2] It is the product of the O-demethylation of metoprolol, a metabolic process primarily carried out by the cytochrome P450 enzyme CYP2D6 in the liver.[1][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₃NO₃ | [2][4][5][6] |

| Molecular Weight | 253.34 g/mol | [5][6] |

| Melting Point | 70-72 °C | [7] |

| Boiling Point (Predicted) | 424.6 ± 40.0 °C | [7] |

| pKa (Predicted) | 13.88 ± 0.20 | [7] |

| Solubility | Soluble in Chloroform and Dichloromethane; Slightly soluble in Methanol. | [4][7] |

Chemical Structure

The chemical structure of this compound is characterized by a phenolic ring and an aliphatic side chain, which are crucial for its biological activity.[2]

Table 2: Structural Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | [5] |

| SMILES | CC(C)NCC(COC1=CC=C(C=C1)CCO)O | [5] |

| InChI | InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3 | [2][5] |

| InChIKey | CUKXSBOAIJILRY-UHFFFAOYSA-N | [2][5] |

| CAS Number | 62572-94-5 | [1][2][4][5] |

Experimental Protocols

Enantioselective Synthesis of this compound

A convenient synthetic procedure for preparing enantiomers of metoprolol and its major metabolites, including this compound, has been developed.[8]

Methodology:

-

Starting Material: The synthesis begins with 4-(2-hydroxyethyl)phenol.[8]

-

Phenoxide Formation: The phenolic compound is converted in situ to its corresponding phenoxide through treatment with sodium hydroxide.[8]

-

Epoxidation: The phenoxide is then treated with either (R)- or (S)-epichlorohydrin to yield the corresponding epoxide.[8]

-

Amine Reaction: The resulting epoxide is transformed into this compound through a reaction with isopropylamine.[8]

-

Purity Assessment: The optical purity of the enantiomers of the O-demethylated metabolite can be measured using HPLC on a chiral column without any derivatization, with reported purities ranging from 96-99% enantiomeric excess (ee).[8]

Analytical Determination in Human Plasma

A validated method for the simultaneous determination of metoprolol and its metabolites, including this compound, in human plasma utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS).[4][9]

Methodology:

-

Sample Preparation: Plasma samples are prepared for analysis. While the specific extraction method is not detailed in the provided search results, solid-phase extraction is a common technique for such analyses.[10]

-

Chromatographic Separation: The prepared samples are subjected to liquid chromatography to separate the parent drug from its metabolites.

-

Mass Spectrometric Detection: Tandem mass spectrometry is employed for the sensitive and specific quantification of this compound and other analytes.

-

Application: This method is applied to pharmacokinetic studies of metoprolol, particularly in relation to CYP2D6 genotypes.[4][9]

Visualizations

Metabolic Pathway of Metoprolol

Metoprolol undergoes extensive metabolism in the liver, primarily through three main pathways: O-demethylation, α-hydroxylation, and N-dealkylation.[3][11] O-demethylation is the major metabolic pathway, accounting for approximately 65% of the metabolism and leading to the formation of this compound.[3][11] This metabolite is transient and is rapidly oxidized to metoprolol acid.[3][12] The primary enzyme responsible for O-demethylation is CYP2D6, with minor contributions from CYP3A4, CYP2B6, and CYP2C9.[3][11]

Caption: Metabolic pathways of metoprolol.

References

- 1. O-Desmethyl Metoprolol | 62572-94-5 [chemicalbook.com]

- 2. CAS 62572-94-5: this compound | CymitQuimica [cymitquimica.com]

- 3. ClinPGx [clinpgx.org]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | C14H23NO3 | CID 162181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. O-Desmethyl Metoprolol CAS#: 62572-94-5 [m.chemicalbook.com]

- 8. Enantioselective preparation of metoprolol and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. researchgate.net [researchgate.net]

- 11. Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

O-Demethylmetoprolol: A Technical Whitepaper on its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of O-Demethylmetoprolol, a primary active metabolite of the widely prescribed β₁-adrenergic receptor blocker, metoprolol. Key areas covered include its discovery through metabolic pathways, detailed protocols for its chemical synthesis, and validated analytical methodologies for its quantification in biological matrices. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using logical diagrams to facilitate understanding.

Discovery and Metabolic Pathway

This compound is the principal active metabolite of metoprolol, formed via O-demethylation. This metabolic process is primarily catalyzed by the cytochrome P450 enzyme CYP2D6 in the liver.[1][2][3] The gene encoding CYP2D6 is highly polymorphic, leading to significant inter-individual variations in metoprolol metabolism and, consequently, in the plasma concentrations of this compound.[2] Following its formation, this compound is further oxidized to metoprolol acid, a transient and inactive carboxylic acid metabolite, which is then excreted.[2][3][4] While O-demethylation is the major metabolic route (accounting for approximately 65% of metoprolol metabolism), other pathways include α-hydroxylation and N-dealkylation.[4] Although pharmacologically active, this compound exhibits significantly less β-blocking activity than its parent compound, metoprolol.

The metabolic conversion of metoprolol to this compound is a critical aspect of its pharmacokinetic profile and is a key consideration in pharmacogenetic studies related to drug efficacy and safety.

Metabolism of Metoprolol to this compound and subsequent oxidation.

Chemical Synthesis of this compound

The synthesis of this compound is crucial for obtaining analytical standards for pharmacokinetic studies and for further pharmacological evaluation. An established enantioselective synthesis route starts from 4-(2-hydroxyethyl)phenol.

Synthesis Pathway

The synthesis is a two-step process:

-

Epoxidation: 4-(2-hydroxyethyl)phenol is reacted with either (R)- or (S)-epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the corresponding chiral epoxide intermediate.

-

Amination: The epoxide ring is subsequently opened by reaction with isopropylamine to yield the desired (R)- or (S)-O-Demethylmetoprolol.

General synthesis scheme for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on the synthesis of related compounds and impurities. Optimization may be required for specific laboratory conditions.

Step 1: Synthesis of 2-((4-(2-hydroxyethyl)phenoxy)methyl)oxirane (Epoxide Intermediate)

-

In a clean, dry round-bottom flask, dissolve 4-(2-hydroxyethyl)phenol in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃), to the mixture and stir for 15-30 minutes to form the phenoxide.

-

Slowly add epichlorohydrin dropwise to the reaction mixture.

-

Heat the reaction mixture to approximately 70-80°C and maintain under reflux with continuous stirring for 12-14 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product using a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide intermediate.

-

Purify the crude product by column chromatography if necessary.

Step 2: Synthesis of this compound

-

In a clean, dry round-bottom flask, dissolve the synthesized epoxide intermediate in a suitable solvent like methanol.

-

Add isopropylamine to the solution. An excess of isopropylamine is typically used.

-

Stir the mixture at room temperature or with gentle heating (e.g., reflux at 80°C) for a specified period (e.g., 15 minutes to several hours), monitoring the reaction by TLC.

-

After the reaction is complete, remove the solvent and excess isopropylamine under reduced pressure.

-

The resulting crude this compound can be purified by crystallization or column chromatography to yield the final product. The optical purity of the enantiomers has been reported to be in the range of 96-99% enantiomeric excess (ee) when using chiral epichlorohydrin.[1]

Analytical Methods for Quantification

Accurate and sensitive analytical methods are essential for pharmacokinetic and clinical studies involving this compound. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and robust technique for its quantification in biological matrices like human plasma.

Quantitative Data from Validated LC-MS/MS Methods

The following table summarizes key validation parameters from a published LC-MS/MS method for the simultaneous determination of metoprolol and its metabolites, including this compound, in human plasma.

| Parameter | This compound | Reference |

| Linear Range | 2 - 500 ng/mL | [2] |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [2] |

| Precision (CV%) | ≤ 13.2% | [2] |

| Accuracy | 89.1 - 110% | [2] |

Detailed Experimental Protocol for LC-MS/MS Analysis

This protocol outlines a typical procedure for the quantification of this compound in human plasma.

3.2.1. Sample Preparation: Liquid-Liquid Extraction

-

To 50 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., chlorpropamide).

-

Add a suitable extraction solvent, such as ethyl acetate, to the plasma sample.

-

Vortex the mixture for a specified time to ensure thorough mixing and extraction.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase.

3.2.2. Chromatographic Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable reversed-phase column, for example, a Luna CN column.[2]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of distilled water and methanol containing 0.1% formic acid (e.g., 60:40, v/v).[2]

-

Flow Rate: A typical flow rate is 0.3 mL/min.[2]

-

Injection Volume: A small volume, such as 10 µL, is injected onto the column.

-

Total Run Time: A short run time, for instance, 3.0 minutes per sample, allows for high throughput.[2]

3.2.3. Mass Spectrometric Detection

-

Mass Spectrometer: A tandem mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[2]

-

Detection Mode: Selected-reaction monitoring (SRM) for high selectivity and sensitivity.[2]

-

Ion Transitions: Specific precursor-to-product ion transitions are monitored for this compound and the internal standard.

Typical workflow for the quantification of this compound in plasma.

Conclusion

This technical guide has provided a detailed overview of the discovery, synthesis, and analysis of this compound. The understanding of its metabolic formation is crucial for the clinical application of metoprolol, particularly in the context of personalized medicine. The outlined synthetic and analytical protocols offer valuable resources for researchers in drug metabolism, pharmacokinetics, and medicinal chemistry, facilitating further investigations into the pharmacological role of this key metabolite. The provided data and methodologies serve as a solid foundation for the development and validation of new analytical techniques and for the synthesis of this compound as a reference standard.

References

- 1. Enantioselective preparation of metoprolol and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Process for the preparation of 1-isopropylamino-3-(4-(2-methoxy-ethyl)-phenoxy)-2-propanol - Patent 0041760 [data.epo.org]

- 4. EP0041295B1 - Process for the preparation of 1-isopropylamino-3-(4-(2-methoxy-ethyl)-phenoxy)-2-propanol - Google Patents [patents.google.com]

In-Depth Technical Guide on the Mechanism of Action of O-Demethylmetoprolol: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylmetoprolol is a primary and major metabolite of the widely prescribed beta-1 selective adrenergic receptor antagonist, metoprolol. The formation of this compound occurs via O-demethylation, a significant metabolic pathway that accounts for approximately 65% of metoprolol's metabolism.[1] This biotransformation is predominantly mediated by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP3A4, CYP2B6, and CYP2C9.[1][2] While this compound is known to be pharmacologically active, detailed characterization of its mechanism of action remains limited in publicly available scientific literature. This technical guide aims to synthesize the current understanding of this compound's pharmacology, drawing from available data on its parent compound, metoprolol, and contextualizing its potential physiological effects.

Core Mechanism of Action: Adrenergic Receptor Interaction

Based on the known pharmacology of its parent compound, the mechanism of action of this compound is presumed to involve competitive antagonism at beta-adrenergic receptors. Metoprolol itself is a selective antagonist of beta-1 adrenergic receptors, which are predominantly located in cardiac tissue.[3][4] Blockade of these receptors by metoprolol leads to a reduction in heart rate, myocardial contractility, and blood pressure.[3][4]

Quantitative Pharmacological Data

A comprehensive search of scientific databases did not yield specific quantitative data for this compound's binding affinity (Ki or IC50 values) or functional antagonism (EC50 or IC50 values) at beta-1 and beta-2 adrenergic receptors. To provide a framework for understanding its potential activity, the following table summarizes the known pharmacological data for its parent compound, metoprolol.

Table 1: Pharmacological Profile of Metoprolol at Beta-Adrenergic Receptors

| Parameter | Receptor Subtype | Value | Species/System | Reference |

| Binding Affinity (-log Ki) | Beta-1 | 7.73 ± 0.10 | Guinea Pig Left Ventricular Free Wall | [5] |

| Beta-2 | 6.28 ± 0.06 | Guinea Pig Soleus Muscle | [5] | |

| Beta-1 Selectivity | --- | ~30-fold | Guinea Pig | [5] |

| --- | ~5-fold | COS-7 Cells (Human Recombinant) | [6] | |

| Functional Antagonism (-log ED50) | Beta-1 | 7.04 ± 0.16 (S-enantiomer) | Anesthetized Cat (Heart Rate) | [5] |

| 4.65 ± 0.16 (R-enantiomer) | Anesthetized Cat (Heart Rate) | [5] |

Note: The potency of this compound is reported to be 5 to 10 times lower than that of metoprolol. However, without specific Ki or IC50 values, a direct quantitative comparison is not possible at this time.

Signaling Pathways

The presumed mechanism of action of this compound as a beta-adrenergic antagonist suggests that it would interfere with the canonical G-protein coupled receptor (GPCR) signaling pathway activated by catecholamines such as norepinephrine and epinephrine.

Beta-1 Adrenergic Receptor Signaling Pathway (Antagonized by this compound)

The following diagram illustrates the beta-1 adrenergic receptor signaling cascade that is inhibited by beta-blockers. This compound is expected to act at the receptor level, preventing the initiation of this cascade.

Experimental Protocols

Detailed experimental protocols for the pharmacological characterization of this compound are not available in the reviewed literature. However, standard assays used to determine the mechanism of action of beta-blockers would include radioligand binding assays and functional assays measuring cyclic AMP (cAMP) levels.

Hypothetical Experimental Workflow: Pharmacological Characterization

The following diagram outlines a typical workflow for characterizing a novel beta-adrenergic receptor antagonist.

A standard radioligand binding assay protocol would involve incubating cell membranes expressing beta-1 or beta-2 adrenergic receptors with a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of the unlabeled competitor (this compound). The amount of radioactivity bound to the membranes would be measured to determine the concentration of this compound that inhibits 50% of the radioligand binding (IC50), from which the inhibitory constant (Ki) can be calculated.

A cAMP functional assay would typically utilize cells overexpressing the beta-adrenergic receptor of interest. These cells would be stimulated with an agonist (e.g., isoproterenol) in the presence of varying concentrations of this compound. The intracellular levels of the second messenger, cAMP, would then be quantified using techniques such as ELISA, HTRF, or reporter gene assays. The concentration of this compound that inhibits 50% of the agonist-induced cAMP production (IC50) would be determined to assess its functional antagonist potency.

Conclusion and Future Directions

This compound is a pharmacologically active metabolite of metoprolol, likely acting as a beta-adrenergic receptor antagonist with a potency that is 5 to 10 times lower than its parent compound. However, a significant gap exists in the scientific literature regarding a detailed, quantitative characterization of its mechanism of action. To provide a comprehensive understanding of its physiological and potential clinical effects, further research is warranted. Specifically, in vitro studies to determine its binding affinities and functional potencies at beta-1 and beta-2 adrenergic receptors are necessary. Such data would enable a more precise assessment of its contribution to the overall therapeutic and potential side-effect profile of metoprolol. For drug development professionals, a thorough characterization of major active metabolites like this compound is crucial for a complete understanding of a drug's pharmacodynamic profile and for the development of safer and more effective medications.

References

- 1. ClinPGx [clinpgx.org]

- 2. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 5. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding properties of beta-blockers at recombinant beta1-, beta2-, and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of O-Demethylmetoprolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Demethylmetoprolol (also known as O-Desmethylmetoprolol or by its developmental codes H 105/22 and SL 80-0088) is the primary metabolite of the widely prescribed β1-selective adrenergic receptor antagonist, metoprolol.[1][2] Formed via O-demethylation, a major metabolic pathway accounting for approximately 65% of metoprolol's biotransformation, this metabolite's pharmacological activity has been a subject of some ambiguity.[3] While several sources suggest it possesses negligible pharmacological effects, other data indicates a significantly lower but present beta-blocking activity compared to its parent compound. This technical guide aims to consolidate the available information on the pharmacological profile of this compound, detailing its metabolism, and outlining the experimental protocols required for its comprehensive characterization. This document also highlights the current gaps in knowledge, particularly the lack of quantitative receptor binding and functional activity data, to guide future research in this area.

Introduction

Metoprolol is a cardioselective β1-adrenergic receptor blocker used in the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[4] It undergoes extensive hepatic metabolism, primarily mediated by the polymorphic cytochrome P450 enzyme CYP2D6.[5] The main metabolic pathways are O-demethylation (to this compound), α-hydroxylation (to α-hydroxymetoprolol), and N-dealkylation.[3] this compound is a transient metabolite that is rapidly oxidized to the inactive metoprolol acid.[3] Understanding the pharmacological profile of major metabolites like this compound is crucial for a complete comprehension of a drug's overall clinical efficacy and safety profile.

Metabolism and Pharmacokinetics

O-demethylation is the principal metabolic route for metoprolol.[3] This reaction is predominantly catalyzed by CYP2D6, with minor contributions from CYP3A4, CYP2B6, and CYP2C9.[5] The formation of this compound is stereoselective for the R-enantiomer of metoprolol.[3]

Table 1: Enzymes Involved in the Metabolism of Metoprolol to this compound

| Metabolic Pathway | Primary Enzyme | Minor Contributing Enzymes | Stereoselectivity | Approximate Contribution to Metoprolol Metabolism |

| O-demethylation | CYP2D6[3] | CYP3A4, CYP2B6, CYP2C9[5] | R-metoprolol[3] | ~65%[3] |

Metabolic Fate of this compound

This compound is an intermediate metabolite that undergoes further rapid oxidation to form metoprolol acid, which is considered inactive and is the main metabolite found in urine.[3]

References

- 1. caymanchem.com [caymanchem.com]

- 2. CAS 62572-94-5: this compound | CymitQuimica [cymitquimica.com]

- 3. ClinPGx [clinpgx.org]

- 4. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of CYP2D6 in the O-Demethylation of Metoprolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Metoprolol, a widely prescribed beta-blocker for a variety of cardiovascular conditions, undergoes extensive hepatic metabolism, a process in which the cytochrome P450 enzyme CYP2D6 plays a pivotal role. This technical guide provides an in-depth exploration of the significance of CYP2D6 in the O-demethylation of metoprolol, a primary metabolic pathway for this drug. Understanding this interaction is crucial for drug development, personalized medicine, and predicting drug-drug interactions.

Metoprolol Metabolism: An Overview

Metoprolol is primarily eliminated from the body through metabolism by cytochrome P450 enzymes in the liver. Three main oxidative pathways have been identified: O-demethylation, α-hydroxylation, and N-dealkylation. Of these, O-demethylation is the principal route, accounting for approximately 65% of the overall metabolism of metoprolol.[1][2] The other two pathways, α-hydroxylation and N-dealkylation, are considered minor, each contributing about 10% to the metabolic process.[1][2]

While several CYP enzymes are involved in metoprolol metabolism, CYP2D6 is the key enzyme responsible for a significant portion of its biotransformation.[1] Studies have shown that CYP2D6 is responsible for metabolizing about 60% of an oral dose of metoprolol.[1]

The Central Role of CYP2D6 in O-Demethylation

The O-demethylation of metoprolol leads to the formation of O-demethylmetoprolol. This metabolic step is predominantly catalyzed by CYP2D6.[2][3][4] The stereoselectivity of metoprolol metabolism is noteworthy, with the R-enantiomer of metoprolol being predominantly metabolized through O-demethylation.[3]

While CYP2D6 is the major contributor, it is not the sole enzyme involved in metoprolol's O-demethylation. Inhibition studies using human liver microsomes have revealed that other CYP enzymes, namely CYP3A4, CYP2B6, and CYP2C9, also contribute to this pathway, accounting for a combined 19.0 ± 2.6% of O-demethylation.[5][6][7][8] Even with specific inhibition of CYP2D6 by quinidine, a residual 19% of O-demethylation activity remains, further supporting the involvement of other enzymes.[2][5]

Quantitative Analysis of CYP2D6-Mediated O-Demethylation

The efficiency of CYP2D6 in metabolizing metoprolol can be quantified through kinetic parameters such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ). These parameters provide insights into the enzyme's affinity for the substrate and its maximum metabolic capacity.

Table 1: Kinetic Parameters for Metoprolol O-Demethylation in Human Liver Microsomes

| Parameter | Value (HL-1) | Value (HL-9) | Reference |

| Vₘₐₓ (pmol/mg/min) | 131 | 145 | [9] |

| Kₘ (μmol/L) | 95 | 94 | [9] |

Impact of CYP2D6 Genetic Polymorphisms

The gene encoding for CYP2D6 is highly polymorphic, leading to significant inter-individual variability in enzyme activity. These genetic variations result in different metabolizer phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).

This genetic polymorphism has a profound impact on the pharmacokinetics of metoprolol. Individuals with reduced or absent CYP2D6 activity (PMs) exhibit significantly higher plasma concentrations of metoprolol, often five times higher than extensive metabolizers.[3] This can increase the risk of adverse effects such as bradycardia.[3][10] Conversely, ultrarapid metabolizers may have lower plasma concentrations, potentially leading to reduced therapeutic efficacy.[11]

Table 2: Impact of CYP2D6 Phenotype on Metoprolol Pharmacokinetics

| Phenotype | Effect on Metoprolol Plasma Concentration | Clinical Implications | References |

| Poor Metabolizer (PM) | Approximately 5-fold higher | Increased risk of side effects (e.g., bradycardia) | [3][12] |

| Intermediate Metabolizer (IM) | Increased exposure compared to NMs | Potential for increased side effects | [3] |

| Extensive Metabolizer (NM) | "Normal" metabolism | Standard dosing is generally effective | [3] |

| Ultrarapid Metabolizer (UM) | Lower plasma concentrations | Potential for reduced therapeutic effect | [11] |

The influence of CYP2D6 polymorphisms extends to the stereoselective metabolism of metoprolol. In extensive and ultrarapid metabolizers, the metabolism of R-metoprolol is nearly 40% greater than that of S-metoprolol.[12][13]

Table 3: Kinetic Parameters of CYP2D6 Allelic Variants for Metoprolol Metabolism (α-hydroxylation)

| CYP2D6 Variant | Kₘ (μM) | Vₘₐₓ (nM/min) | Relative Intrinsic Clearance (CLᵢₙₜ) (%) | Reference |

| CYP2D61 (Wild-type) | 11.31 | 85.06 | 100 | [14] |

| CYP2D62 | 13.88 | 78.23 | 74.87 | [14] |

| CYP2D610 | 31.46 | 21.08 | 8.91 | [14] |

| CYP2D639 | 18.56 | 41.38 | 29.65 | [14] |

Experimental Protocols

The investigation of CYP2D6's role in metoprolol metabolism relies on various in vitro and in vivo experimental approaches.

In Vitro Metabolism Studies with Human Liver Microsomes (HLM)

Objective: To determine the kinetic parameters of metoprolol O-demethylation and the contribution of different CYP enzymes.

Methodology:

-

Preparation of Incubation Mixture: A typical incubation mixture contains pooled human liver microsomes (e.g., 0.5 mg/mL protein), a phosphate buffer (e.g., 0.1 M, pH 7.4), and metoprolol at various concentrations.

-

Initiation of Reaction: The metabolic reaction is initiated by adding a regenerating system for NADPH (e.g., 1 mM NADPH).

-

Incubation: The mixture is incubated at 37°C for a specified period (e.g., 10-20 minutes), during which product formation is linear.

-

Termination of Reaction: The reaction is stopped by adding a quenching solvent, such as acetonitrile or methanol.

-

Sample Analysis: The formation of this compound is quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Inhibition Studies: To determine the contribution of specific CYP enzymes, selective chemical inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) are included in the incubation mixture.

Metabolism Studies with Recombinant CYP Enzymes

Objective: To characterize the metabolism of metoprolol by specific CYP isoforms, particularly different allelic variants of CYP2D6.

Methodology:

-

Enzyme System: Commercially available recombinant human CYP enzymes (e.g., CYP2D6.1, CYP2D6.2, CYP2D6.10) expressed in a suitable system (e.g., baculovirus-infected insect cells) are used.

-

Incubation Conditions: The incubation mixture includes the recombinant enzyme, a buffer system, metoprolol, and an NADPH-regenerating system. Incubation time and enzyme concentration are optimized to ensure linear reaction kinetics.[14]

-

Kinetic Analysis: By varying the substrate concentration, the kinetic parameters (Kₘ and Vₘₐₓ) for each CYP2D6 variant can be determined.

-

Analysis: Metabolite formation is quantified using LC-MS/MS.

Visualizing the Metabolic Pathway and Experimental Workflow

Metoprolol O-Demethylation Pathway

References

- 1. Impact of CYP2D6 polymorphisms on clinical efficacy & tolerability of metoprolol tartrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. library.search.tulane.edu [library.search.tulane.edu]

- 9. The oxidative metabolism of metoprolol in human liver microsomes: inhibition by the selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CYP2D6 polymorphism and its impact on the clinical response to metoprolol: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CYP2D6 is a major determinant of metoprolol disposition and effects in hospitalized Russian patients treated for acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ClinPGx [clinpgx.org]

- 14. ovid.com [ovid.com]

O-Demethylmetoprolol as a Biomarker for CYP2D6 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the use of O-demethylmetoprolol, a major metabolite of metoprolol, as a biomarker for cytochrome P450 2D6 (CYP2D6) enzyme activity. Metoprolol is extensively metabolized by the polymorphic CYP2D6 enzyme, leading to significant inter-individual variability in drug exposure and response. Accurate phenotyping of CYP2D6 activity is crucial for personalized medicine, and the quantification of metoprolol and its metabolites offers a reliable method for this assessment. This guide details the metabolic pathways of metoprolol, presents quantitative pharmacokinetic data across different CYP2D6 phenotypes, outlines detailed experimental protocols for metabolite quantification, and provides visual representations of the underlying biochemical and experimental workflows.

Introduction

Metoprolol, a beta-1 adrenergic receptor blocker, is a widely prescribed medication for cardiovascular diseases.[1] Its clinical efficacy and safety are heavily influenced by its metabolism, which is predominantly mediated by the highly polymorphic CYP2D6 enzyme.[2] Genetic variations in the CYP2D6 gene can result in a range of enzyme activity, from no activity (poor metabolizers, PMs) to increased activity (ultrarapid metabolizers, UMs).[1] This variability can lead to adverse drug reactions in PMs due to elevated plasma concentrations of metoprolol, or therapeutic failure in UMs due to rapid drug clearance.[3] Consequently, phenotyping of CYP2D6 activity is a critical aspect of personalized metoprolol therapy.

One of the primary metabolic pathways of metoprolol is O-demethylation to this compound.[4] The formation of this metabolite is directly dependent on CYP2D6 activity, making the metabolic ratio of metoprolol to this compound a valuable biomarker for predicting an individual's CYP2D6 phenotype.[5] This guide will explore the scientific basis and practical application of using this compound for this purpose.

Metoprolol Metabolism and the Role of CYP2D6

Metoprolol is administered as a racemic mixture of (R)- and (S)-enantiomers, both of which are substrates for CYP2D6. The metabolism of metoprolol proceeds via three main oxidative pathways:

-

O-demethylation: This is a major pathway, accounting for approximately 65% of metoprolol metabolism and leading to the formation of this compound.[6] This reaction is stereoselective for the R-enantiomer of metoprolol.

-

α-hydroxylation: This pathway accounts for about 10% of metabolism and produces the active metabolite α-hydroxymetoprolol. This pathway is stereoselective for the S-enantiomer.[4]

-

N-dealkylation: This is a minor pathway, also contributing to about 10% of metoprolol metabolism.[4]

While CYP2D6 is the principal enzyme for all three pathways, other enzymes such as CYP3A4, CYP2B6, and CYP2C9 contribute to a lesser extent.[7][8] Inhibition studies have shown that even with potent CYP2D6 inhibitors, some residual metabolic activity for all three pathways remains, highlighting the minor role of these other enzymes.[7]

The genetic polymorphism of CYP2D6 leads to distinct phenotypes:

-

Poor Metabolizers (PMs): Individuals with two non-functional alleles, resulting in a lack of enzyme activity.

-

Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles.

-

Extensive (Normal) Metabolizers (EMs): Individuals with two fully functional alleles.

-

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional alleles, leading to increased enzyme activity.

The metabolic ratio of parent drug to metabolite in plasma or urine is a well-established method for CYP2D6 phenotyping.[9] For metoprolol, both the metoprolol/α-hydroxymetoprolol and the metoprolol/O-demethylmetoprolol ratios are utilized.

Signaling Pathway of Metoprolol Metabolism

The metabolic conversion of metoprolol to its primary metabolites by CYP2D6 is a critical pathway influencing its therapeutic effect.

Data Presentation: Pharmacokinetics Across CYP2D6 Phenotypes

The pharmacokinetic parameters of metoprolol and its metabolite this compound vary significantly across different CYP2D6 phenotype groups. The following tables summarize representative quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Metoprolol by CYP2D6 Phenotype

| Phenotype | N | Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) | CL/F (L/h) | t1/2 (h) |

| UM | - | 100 | 5.3-fold lower than PM | 13-fold lower than PM | 15-fold higher than PM | 2.6-fold shorter than PM |

| EM | - | 100 | 2.3-fold lower than PM | 4.9-fold lower than PM | 5.9-fold higher than PM | 2.3-fold shorter than PM |

| IM | - | - | Increased vs. EM | Increased vs. EM | Decreased vs. EM | Increased vs. EM |

| PM | - | 100 | - | - | - | - |

Note: Data presented as fold-differences relative to Poor Metabolizers (PMs) as reported in a meta-analysis.[2][6] Specific mean and standard deviation values for each parameter and phenotype are not consistently reported across studies in a standardized format.

Table 2: Metabolic Ratios of Metoprolol and its Metabolites by CYP2D6 Phenotype

| Phenotype | Metoprolol/α-OH-metoprolol Ratio (Plasma) | S/R Enantiomeric Ratio of Metoprolol |

| EM | 0.8 - 0.9 | 1.7 |

| PM | 103.7 - 147.0 | 1.1 |

Data compiled from various sources.[10]

Experimental Protocols

The accurate quantification of metoprolol and this compound in biological matrices is essential for CYP2D6 phenotyping. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of metoprolol and its metabolites from plasma samples.

Detailed Methodology for LC-MS/MS Analysis

This protocol is a composite based on several published methods for the simultaneous determination of metoprolol and its metabolites.[11]

4.2.1. Sample Preparation (Protein Precipitation)

-

Thaw Plasma Samples: Thaw frozen human plasma samples at room temperature.

-

Aliquoting: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a deuterated analog of metoprolol or a structurally similar compound like bisoprolol).

-

Precipitation: Add 300 µL of methanol to the plasma sample.

-

Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 6000 rpm for 5 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer approximately 50 µL of the clear supernatant to an autosampler vial.

-

Injection: Inject 10 µL of the prepared sample into the LC-MS/MS system.

4.2.2. Chromatographic Conditions

-

HPLC System: An HPLC system capable of gradient elution.

-

Column: A C18 or CN reversed-phase column (e.g., 50 x 2.1 mm, 5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A linear gradient from low to high organic phase (Mobile Phase B) to elute the analytes of interest.

-

Column Temperature: 40°C.

4.2.3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Metoprolol: m/z 268.1 → 116.1

-

This compound: m/z 254.1 → 116.1

-

α-hydroxymetoprolol: m/z 284.2 → 116.1

-

-

Source Parameters: Optimize parameters such as spray voltage, source temperature, and gas flows for maximum signal intensity.

4.2.4. Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Quantification: Determine the concentrations of metoprolol and this compound in the plasma samples from the calibration curve.

-

Metabolic Ratio Calculation: Calculate the metabolic ratio by dividing the molar concentration of metoprolol by the molar concentration of this compound.

-

Phenotype Assignment: Assign the CYP2D6 phenotype based on established metabolic ratio cut-off values.

Conclusion

The use of this compound as a biomarker for CYP2D6 activity is a robust and reliable method for phenotyping individuals prior to or during metoprolol therapy. The strong correlation between the metoprolol/O-demethylmetoprolol metabolic ratio and CYP2D6 genotype allows for the prediction of metabolic capacity, thereby enabling dose adjustments to improve therapeutic outcomes and minimize adverse effects. The detailed LC-MS/MS methodology provided in this guide offers a practical framework for researchers and clinicians to implement this important tool in personalized medicine. Further research to establish standardized, universally accepted cut-off values for metabolic ratios across different populations will continue to enhance the clinical utility of this biomarker.

References

- 1. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A meta-analysis of CYP2D6 metabolizer phenotype and metoprolol pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiologically based pharmacokinetic modelling to predict the pharmacokinetics of metoprolol in different CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in human plasma by liquid chromatography with tandem mass spectrometry: Application to the pharmacokinetics of metoprolol associated with CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Demethylmetoprolol CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Demethylmetoprolol is a primary active metabolite of the widely prescribed beta-blocker, metoprolol. Its formation, mediated predominantly by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, is a critical factor in the pharmacokinetic and pharmacodynamic profile of metoprolol. This technical guide provides an in-depth overview of this compound, encompassing its chemical identity, metabolic pathways, and analytical and synthetic methodologies. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding and working with this significant metabolite.

Chemical Identity and Properties

This compound, also known as H 105/22 or SL 80-0088, is a pharmacologically active compound.[1] While it is 5 to 10 times less potent than its parent drug, metoprolol, its contribution to the overall therapeutic and potential side effects of metoprolol is an area of active research.[1]

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in the table below, facilitating its unambiguous identification in literature and databases.

| Identifier | Value |

| CAS Number | 62572-94-5[2][3][4] |

| IUPAC Name | 1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol[1] |

| InChI | InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3[1][2] |

| InChIKey | CUKXSBOAIJILRY-UHFFFAOYSA-N[1][2] |

| SMILES | CC(C)NCC(COC1=CC=C(C=C1)CCO)O[1] |

| Molecular Formula | C14H23NO3[1][2][3] |

| Molecular Weight | 253.34 g/mol [1][3] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized below.

| Property | Value |

| Appearance | White to Off-White Solid[3] |

| Melting Point | 70-72 °C[3] |

| Solubility | Soluble in Chloroform and Methanol[2] |

Metabolic Pathway of Metoprolol to this compound

Metoprolol undergoes extensive metabolism in the liver, with O-demethylation being one of the major pathways, accounting for approximately 65% of its metabolism.[2] This process is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[1][2] However, other CYP isoforms, including CYP3A4, CYP2B6, and CYP2C9, also contribute to a lesser extent.[1] The metabolic pathway is depicted in the diagram below.

Experimental Protocols

Analytical Method for Quantification in Human Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of metoprolol and its metabolites, including this compound, in human plasma has been established.[5]

3.1.1. Sample Preparation

-

To 50 µL of human plasma, add an internal standard.

-

Perform liquid-liquid extraction using ethyl acetate.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase for injection.

3.1.2. Chromatographic Conditions

-

Column: Luna CN column[5]

-

Mobile Phase: Isocratic mixture of distilled water and methanol containing 0.1% formic acid (60:40, v/v)[5]

-

Flow Rate: 0.3 mL/min[5]

-

Injection Volume: 10 µL

-

Run Time: 3.0 min[5]

3.1.3. Mass Spectrometric Detection

-

Ionization Mode: Electrospray Ionization (ESI), Positive[5]

-

Detection: Multiple Reaction Monitoring (MRM)

3.1.4. Quantitative Data

| Parameter | This compound | Reference |

| Linear Range | 2-500 ng/mL | [5] |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [5] |

| Precision (CV%) | ≤ 13.2% | [5] |

| Accuracy | 89.1-110% | [5] |

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 4-(2-hydroxyethyl)phenol with epichlorohydrin, followed by reaction with isopropylamine.[6]

3.2.1. Step 1: Formation of the Epoxide

-

Dissolve 4-(2-hydroxyethyl)phenol in a suitable solvent.

-

Add a base, such as sodium hydroxide, to form the phenoxide.

-

React the phenoxide with (R)- or (S)-epichlorohydrin to yield the corresponding epoxide.[6]

3.2.2. Step 2: Amination

-

React the epoxide intermediate with isopropylamine to open the epoxide ring.

-

The reaction yields this compound.[6]

The workflow for the synthesis is illustrated below.

Conclusion

This compound is a key metabolite in the disposition of metoprolol. A thorough understanding of its chemical properties, metabolic formation, and methods for its analysis and synthesis is essential for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development. This guide provides a foundational resource to support further investigation into the role of this compound in the clinical effects of metoprolol and the development of new therapeutic agents.

References

- 1. Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. droracle.ai [droracle.ai]

- 4. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions [mdpi.com]

- 5. ClinPGx [clinpgx.org]

- 6. Enantioselective preparation of metoprolol and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Demethylmetoprolol: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of O-Demethylmetoprolol, a primary active metabolite of the widely prescribed beta-blocker, metoprolol. This document covers its chemical identity, physicochemical properties, metabolic pathway, and relevant experimental protocols, offering a valuable resource for professionals in pharmacology and drug development.

Chemical Identity

IUPAC Name: 1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol[1]

Synonyms: this compound is also known by a variety of other names, including:

-

H 105/22[3]

-

SL 80-0088[4]

-

4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-benzeneethanol[4]

-

(+/-)-4-[2-Hydroxy-3-(isopropylamino)propoxy]phenylethyl alcohol[3]

-

O-DMM[4]

-

Metoprolol EP Impurity H[3]

Physicochemical and Pharmacological Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for analytical method development, formulation studies, and understanding its disposition in biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₃NO₃ | [5][6] |

| Molecular Weight | 253.34 g/mol | [5][6] |

| CAS Number | 62572-94-5 | [6] |

| Melting Point | 70-72 °C | [3][6] |

| Boiling Point | 424.6 ± 40.0 °C (Predicted) | [3] |

| pKa | 13.88 ± 0.20 (Predicted) | [3] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3] |

| Form | White to Off-White Solid | [6] |

| Storage Temperature | -20°C | [3] |

Metabolic Pathway of Metoprolol to this compound

Metoprolol undergoes extensive metabolism in the liver, with O-demethylation being one of the principal pathways.[1][7] This metabolic process is primarily mediated by the cytochrome P450 enzyme CYP2D6.[3][7] While CYP2D6 is the main enzyme, other isoforms such as CYP3A4, CYP2B6, and CYP2C9 also contribute to a lesser extent to the metabolism of metoprolol.[7] The O-demethylation of metoprolol results in the formation of this compound, which is an active metabolite.[3] This metabolite is then further oxidized to the inactive metoprolol acid.[2] The genetic polymorphism of the CYP2D6 enzyme can lead to significant inter-individual variations in the plasma concentrations of metoprolol and its metabolites, affecting the drug's efficacy and potential for adverse effects.[8][9]

Caption: Metabolic conversion of Metoprolol to this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 4-(2-hydroxyethyl)phenol with either (R)- or (S)-epichlorohydrin.[10] This is followed by a reaction with isopropylamine to yield the desired product.[10] The general steps are as follows:

-

Phenoxide Formation: 4-(2-hydroxyethyl)phenol is treated with a base, such as sodium hydroxide, to form the corresponding phenoxide in situ.[10]

-

Epoxide Ring Opening: The phenoxide then reacts with an appropriate epoxide, such as epichlorohydrin, to form an intermediate epoxide.[10]

-

Amination: The resulting epoxide is subsequently opened by reaction with isopropylamine to introduce the amino-alcohol side chain, yielding this compound.[10]

The enantiomeric purity of the synthesized this compound can be determined using chiral high-performance liquid chromatography (HPLC).[10]

Quantitative Analysis in Biological Samples

The quantification of this compound, along with metoprolol and its other metabolites in biological matrices such as plasma and urine, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12] This method offers high sensitivity and selectivity. A general workflow for this analysis is outlined below:

Caption: General workflow for quantifying this compound.

1. Sample Preparation:

-

Protein Precipitation: A simple and common method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins, which are then removed by centrifugation.[13]

-

Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from the aqueous biological sample into an immiscible organic solvent.[13]

-

Solid-Phase Extraction (SPE): A highly effective method for sample clean-up and concentration, where the analyte of interest is retained on a solid sorbent while interferences are washed away.[13]

2. Chromatographic Separation:

-

The prepared sample is injected into an HPLC system.

-

Separation is typically achieved on a reverse-phase column (e.g., C18) with a suitable mobile phase, often a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer containing a modifier like formic acid.[11]

3. Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode.[11]

-

Quantification is performed using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for this compound and an internal standard are monitored for high selectivity and sensitivity.[11]

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. O-Desmethyl Metoprolol | 62572-94-5 [chemicalbook.com]

- 4. Metoprolol - Wikipedia [en.wikipedia.org]

- 5. This compound | C14H23NO3 | CID 162181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. Frontiers | Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug [frontiersin.org]

- 8. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 10. Enantioselective preparation of metoprolol and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection [mdpi.com]

- 12. ClinPGx [clinpgx.org]

- 13. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

In-Depth Technical Guide: Physical and Chemical Properties of O-Demethylmetoprolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylmetoprolol is a primary and pharmacologically active metabolite of metoprolol, a widely prescribed beta-1 selective adrenergic receptor blocker used in the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. The formation of this compound is a critical step in the metabolism of metoprolol, primarily mediated by the polymorphic cytochrome P450 enzyme CYP2D6. Understanding the physical and chemical properties of this metabolite is essential for a comprehensive pharmacokinetic and pharmacodynamic evaluation of metoprolol, aiding in drug development, clinical pharmacology studies, and personalized medicine approaches. This guide provides a detailed overview of the core physical and chemical characteristics of this compound, along with experimental protocols and relevant biological pathways.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These parameters are crucial for predicting its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| IUPAC Name | 1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | [1] |

| Chemical Formula | C₁₄H₂₃NO₃ | [1] |

| Molecular Weight | 253.34 g/mol | [1] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 70-72 °C | [2][3] |

| Boiling Point (Predicted) | 424.6 ± 40.0 °C | [3] |

| pKa (Predicted) | 13.88 ± 0.20 | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [3] |

| logP (Predicted) | 1.3 | [1] |

Metabolic Pathway of Metoprolol to this compound

The biotransformation of metoprolol to this compound is a pivotal step in its hepatic metabolism. This reaction is primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme, which is known for its genetic polymorphism, leading to significant inter-individual variability in metoprolol metabolism and clinical response.

The O-demethylation process involves the removal of a methyl group from the methoxyethyl side chain of metoprolol. This enzymatic reaction introduces a hydroxyl group, forming the more polar metabolite, this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 4-(2-hydroxyethyl)phenol with epichlorohydrin, followed by reaction with isopropylamine.[4]

Materials:

-

4-(2-hydroxyethyl)phenol

-

Epichlorohydrin

-

Isopropylamine

-

Sodium hydroxide

-

Suitable organic solvents (e.g., ethanol, isopropanol)

Procedure:

-

Epoxide Formation: 4-(2-hydroxyethyl)phenol is reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the corresponding epoxide intermediate, 1-(4-(2-hydroxyethyl)phenoxy)-2,3-epoxypropane.

-

Amination: The resulting epoxide is then reacted with isopropylamine. The amine attacks the less sterically hindered carbon of the epoxide ring, leading to the opening of the ring and the formation of this compound.

-

Purification: The crude product is purified using standard techniques such as crystallization or column chromatography to yield pure this compound.

References

O-Demethylmetoprolol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-Demethylmetoprolol, a primary active metabolite of the widely prescribed beta-blocker, metoprolol. This document details its chemical properties, metabolic pathway, synthesis, and analytical methodologies.

Core Compound Data

This compound, also known as 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-benzeneethanol, is a key substance in the study of metoprolol's pharmacokinetics.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₃NO₃ | [1][2][3] |

| Molecular Weight | 253.34 g/mol | [1][2][3] |

| CAS Number | 62572-94-5 | [1][2] |

| IUPAC Name | 1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | [2] |

| Synonyms | O-Desmethyl Metoprolol, H 105/22, SL 80-0088 | [1][2] |

Metabolic Pathway of Metoprolol to this compound

This compound is a significant active metabolite of metoprolol, formed primarily through hepatic metabolism. The O-demethylation pathway is one of the main routes of metoprolol biotransformation. While pharmacologically active, its beta-blocking activity is approximately one-tenth that of the parent drug.

The metabolic conversion is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[4] However, other isoforms, including CYP2B6, CYP2C9, and CYP3A4, also contribute to a lesser extent to the O-demethylation of metoprolol.[4] This metabolic pathway is of particular interest in pharmacogenomic studies, as the activity of CYP2D6 can vary significantly among individuals, impacting the plasma concentrations of metoprolol and its metabolites.

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the enantioselective synthesis of this compound, adapted from the literature. This procedure is intended for research purposes and should be performed by qualified personnel.

Starting Material: 4-(2-hydroxyethyl)phenol

Key Reagents:

-

(R)- or (S)-epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Isopropylamine

Procedure:

-

Phenoxide Formation: 4-(2-hydroxyethyl)phenol is treated with sodium hydroxide in an appropriate solvent to form the corresponding phenoxide in situ.

-

Epoxide Ring Opening: The phenoxide is then reacted with either (R)- or (S)-epichlorohydrin. This reaction leads to the formation of an epoxide intermediate.

-

Amination: The resulting epoxide is subsequently treated with isopropylamine to open the epoxide ring and introduce the isopropylamino group, yielding this compound.

-

Purification: The final product is purified using standard techniques, such as column chromatography, to obtain the desired enantiomer with high purity.

Analytical Methodology: LC-MS/MS for Quantification in Plasma

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed for the simultaneous determination of metoprolol and its metabolites, including this compound, in biological matrices such as plasma.

Sample Preparation:

-

Protein Precipitation: Plasma samples are treated with a precipitating agent (e.g., acetonitrile) to remove proteins.

-

Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The clear supernatant containing the analytes is collected for analysis.

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: A suitable flow rate is maintained for optimal separation.

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for this compound and an internal standard. This ensures high selectivity and sensitivity for quantification.

References

Methodological & Application

Application Note: High-Throughput Quantification of O-Demethylmetoprolol in Human Plasma by LC-MS/MS

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of O-Demethylmetoprolol, a primary metabolite of the beta-blocker metoprolol, in human plasma. The described protocol is tailored for researchers, scientists, and drug development professionals requiring accurate pharmacokinetic analysis. The method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This approach ensures high throughput, excellent sensitivity, and reliable quantification, making it suitable for clinical and pre-clinical studies.

Introduction

Metoprolol is a widely prescribed beta-1 selective adrenergic receptor blocker used in the treatment of cardiovascular diseases, primarily hypertension. It is extensively metabolized in the liver, with O-demethylation being one of the key metabolic pathways, producing this compound (DMT). Monitoring the levels of metoprolol and its metabolites is crucial for pharmacokinetic studies, dose-response assessments, and understanding drug-drug interactions. This application note provides a detailed protocol for a validated LC-MS/MS method to quantify this compound in human plasma.

Experimental

Materials and Reagents

-

This compound reference standard

-

Metoprolol reference standard

-

Metoprolol-d7 (Internal Standard, IS)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph (LC): A system with a binary pump, autosampler, and column oven.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard Solutions Preparation

Stock solutions of this compound, metoprolol, and Metoprolol-d7 (IS) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.

Sample Preparation: Protein Precipitation

-

Thaw plasma samples and working standards at room temperature.

-

To 100 µL of plasma, add 20 µL of the internal standard working solution (Metoprolol-d7).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: C18 column (e.g., Agilent HC-C18, 4.6 x 250 mm, 5 µm)[1].

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-7 min: 95% B

-

7.1-9 min: 5% B

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ion Source Temperature: 500°C[4].

-

Ion Spray Voltage: 5500 V[4].

Quantitative Data Summary

The following table summarizes the quantitative performance of similar LC-MS/MS methods for this compound quantification.

| Parameter | This compound | Metoprolol | Reference |

| Linearity Range | 1.95 - 4000 ng/mL | 3.42 - 7000 ng/mL | [1] |

| 2 - 500 ng/mL | 2 - 1000 ng/mL | ||

| Lower Limit of Quantification (LLOQ) | 1.95 ng/mL | 3.42 ng/mL | [1] |

| 2 ng/mL | 2 ng/mL | ||

| Intra-day Precision (%CV) | < 15% | < 15% | [4] |

| Inter-day Precision (%CV) | < 15% | < 15% | [4] |

| Accuracy (%) | 89.1 - 110% | 89.1 - 110% | |

| 95.20 - 99.96% | 95.20 - 99.96% | [4] | |

| Recovery (%) | > 85% | > 90% | [3] |

Experimental Workflow

Caption: LC-MS/MS workflow for this compound quantification.

Signaling Pathway Diagram

Metoprolol is primarily metabolized by the cytochrome P450 enzyme CYP2D6. O-demethylation is one of the major metabolic pathways.

Caption: Metabolic pathway of Metoprolol.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol and the rapid LC gradient allow for the efficient processing of a large number of samples, making this method ideal for pharmacokinetic studies in clinical and research settings. The method demonstrates excellent linearity, accuracy, and precision, meeting the common requirements for bioanalytical method validation.

References

- 1. Development of a LC-MS/MS method for simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in rat plasma: application to the herb-drug interaction study of metoprolol and breviscapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. eijppr.com [eijppr.com]

- 4. Human DBS sampling with LC-MS/MS for enantioselective determination of metoprolol and its metabolite O-desmethyl metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analysis of O-Demethylmetoprolol in Human Urine

Abstract

This application note details validated analytical methods for the quantitative determination of O-Demethylmetoprolol, a primary metabolite of the beta-blocker metoprolol, in human urine samples. Two robust methods are presented: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These protocols are designed for researchers, clinical scientists, and professionals in drug development and pharmacokinetics. The methods described herein offer high sensitivity, specificity, and reliability for the analysis of this compound in a complex biological matrix.

Introduction

Metoprolol is a widely prescribed beta-adrenergic blocker used in the treatment of cardiovascular diseases. Its metabolism is extensive, with O-demethylation being one of the principal metabolic pathways, producing this compound.[1] The quantification of this metabolite in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic profile of metoprolol in patients. The development of reliable and validated analytical methods is therefore essential. This document provides detailed protocols for HPLC-FLD and LC-MS/MS, two powerful techniques for this application.

Experimental

Sample Collection and Handling

Proper sample collection and handling are critical for accurate and reproducible results.

-

Collection: Urine specimens should be collected in clean, dry containers.[2] A minimum of 30 mL is generally recommended.[3]

-

Storage: For short-term storage (up to 48 hours), samples should be kept refrigerated at 2-8°C. For long-term storage, freezing at -20°C or lower is recommended.[2]

-

Preparation: Prior to analysis, frozen samples should be thawed completely and mixed thoroughly. If visible precipitates are present, the sample should be centrifuged or filtered to obtain a clear supernatant for testing.[2]

Analytical Methods

Two primary methods are detailed below. The choice of method may depend on the required sensitivity, selectivity, and available instrumentation.

Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method offers a balance of sensitivity and accessibility for the quantification of this compound.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical studies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described analytical methods.

Table 1: HPLC-FLD Method Parameters

| Parameter | Value | Reference |

| Linearity Range | 2.5 - 300 ng/mL | [4] |

| Limit of Quantitation (LOQ) | 2.5 ng/mL | [4] |

| Extraction Recovery | > 86.91% | [4] |

Table 2: LC-MS/MS Method Parameters

| Parameter | Value | Reference |

| Linearity Range | 0.7 - 10,000 µg/L (for Metoprolol) | [5] |

| Limit of Detection (LOD) | 0.21 µg/L (for Metoprolol) | [5] |

| Limit of Quantitation (LOQ) | 0.70 µg/L (for Metoprolol) | [5] |

| Intra-day Precision (%RSD) | 5.2 - 6.1% (for Metoprolol) | [5] |

| Inter-day Precision (%RSD) | 3.3 - 4.6% (for Metoprolol) | [5] |

Note: Quantitative data for this compound specifically was not detailed in the LC-MS/MS source, so data for the parent compound Metoprolol is provided for reference.

Experimental Workflow and Signaling Pathways

Caption: General workflow for the analysis of this compound in urine samples.

Protocols

Protocol 1: HPLC-FLD Analysis of this compound in Urine

This protocol is based on the method described by Zhang et al. (2013).[4]

1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (e.g., Esmolol)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

Methanol, HPLC grade

-

Human urine (drug-free for calibration standards)